molecular formula C7H7Cl3N2 B1390841 2,3-Dichloro-benzamidine hydrochloride CAS No. 55154-87-5

2,3-Dichloro-benzamidine hydrochloride

Cat. No. B1390841
CAS RN: 55154-87-5
M. Wt: 225.5 g/mol
InChI Key: LKKDAZJJQSAOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-benzamidine hydrochloride is a chemical compound with the molecular formula C7H7Cl3N2 . It is a white solid and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular weight of 2,3-Dichloro-benzamidine hydrochloride is 225.5 g/mol . The InChI code is 1S/C7H6Cl2N2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H3,10,11);1H .


Physical And Chemical Properties Analysis

2,3-Dichloro-benzamidine hydrochloride is a white solid . Its molecular formula is C7H7Cl3N2 and it has a molecular weight of 225.5 g/mol .

Scientific Research Applications

  • Summary of the Application: “2,3-Dichloro-benzamidine hydrochloride” is used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Methods of Application: The procedure involves a reaction between easily available chalcones and “2,3-Dichloro-benzamidine hydrochloride” in the presence of eco-friendly choline hydroxide as both a catalyst and a reaction medium .
  • Results or Outcomes: The synthesis of pyrimidines using “2,3-Dichloro-benzamidine hydrochloride” contributes to the development of compounds with a range of pharmacological effects .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2,3-dichlorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKDAZJJQSAOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655158
Record name 2,3-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-benzamidine hydrochloride

CAS RN

55154-87-5
Record name 2,3-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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